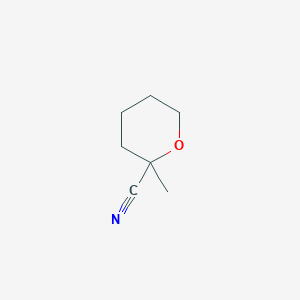
2-Methyloxane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbonitrile derivatives is a topic of interest in several papers. For instance, a catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives was developed using a four-component reaction in water at ambient temperature . Another study synthesized a series of azo-disperse dyes containing alkylhydrazonopyridinone structures from 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile using a one-pot synthesis method . These examples demonstrate the versatility of carbonitrile derivatives in synthesis and their potential for creating a wide range of compounds.
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of carbonitrile derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, and its optical properties were investigated using UV–vis absorption and fluorescence spectroscopy . Similarly, the crystal structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was elucidated by X-ray structure analysis, revealing the presence of hydrogen bonds and (\pi)-(\pi) interactions . These studies highlight the importance of structural analysis in understanding the properties of carbonitrile derivatives.
Chemical Reactions Analysis
The reactivity of carbonitrile derivatives with various nucleophiles has been explored to synthesize heterocyclic compounds. For instance, 2-methylchromone-3-carbonitrile reacted with active methylene nucleophiles to afford a range of compounds, including chromeno[2,3-b]pyridines and chromeno[2,3-b]quinolines . Another study utilized 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile in reactions with alcohols and ketoximes to form dihydrofurans and tetrahydro-4H-chromenes . These reactions demonstrate the chemical versatility of carbonitrile derivatives and their potential for creating diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile derivatives are influenced by their molecular structure. The absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied, showing solvent effects on emission spectra . The biological activity of synthesized azo-disperse dyes derived from carbonitrile compounds was evaluated against Gram-positive and Gram-negative bacteria, indicating potential applications in biologically active materials . These studies provide valuable information on the properties of carbonitrile derivatives, which can be useful in various applications.
Aplicaciones Científicas De Investigación
Environmental Impact and Fate Analysis
A critical review focused on volatile methylsiloxanes (VMS), closely related to organosilicon compounds like 2-methyloxane-2-carbonitrile, highlights the need for accurate environmental fate and distribution assessments. These assessments are pivotal for understanding the environmental impact, exposure, and potential effects of such compounds. The study reviews partition properties including air/water, octanol/water, and octanol/air partitioning coefficients, providing a basis for environmental exposure and risk analyses specific to organosilicon compounds (Shihe Xu, G. Kozerski, D. Mackay, 2014).
Sustainable Solvent Applications
This compound (2-MeOx) has been reviewed for its potential as a sustainable, bio-based solvent for extracting natural products and food ingredients. This review comprehensively covers the solvent's properties, extraction efficiency, and environmental impact, suggesting 2-MeOx as an economically viable alternative to conventional solvents for lipophilic foodstuff and natural product extraction. It emphasizes the importance of replacing petroleum-based solvents with environmentally friendly options in modern plant-based chemistry (Vincent Rapinel, Ombéline Claux, M. Abert-Vian, et al., 2020).
Adsorption and Environmental Remediation
Research on low-cost adsorbents for pollutant removal from water, specifically methylene blue, a common dye in industries, identifies a wide range of potentially low-cost materials, including agricultural wastes and industrial by-products. This highlights the utility of such materials in environmental remediation efforts, including those potentially involving this compound by association with its structural or chemical characteristics (M. Rafatullah, O. Sulaiman, R. Hashim, Anees Ahmad, 2010).
Epoxy Polymer and Anticorrosive Coatings
Epoxy polymers and their composites, including those potentially incorporating this compound, are reviewed for their application as anticorrosive coatings for carbon steel in marine environments. The review delves into the development, application, and potential of these materials, highlighting their significance in protective surface treatments (R. Hsissou, 2021).
CO2 Separation Technologies
The development of membrane-based technologies for CO2 separation from gas streams, including natural gas and biogas, is critical for enhancing fuel energy content and mitigating corrosion and climate change issues. This review outlines various membranes' types and developments, emphasizing CO2/CH4 separation's relevance to the gas industry. Innovations in this area could involve the use of this compound in membrane formulations or as part of the separation process (Y. Zhang, J. Sunarso, Shaomin Liu, Rong Wang, 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . Hazard statements associated with 2-Methyloxane-2-carbonitrile include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .
Propiedades
IUPAC Name |
2-methyloxane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(6-8)4-2-3-5-9-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVIBOKLMPASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
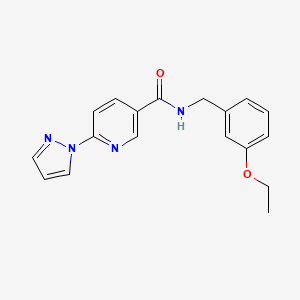
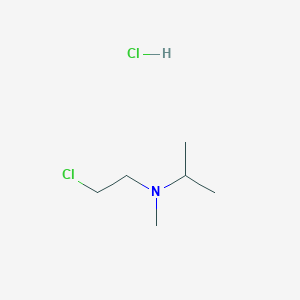
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)
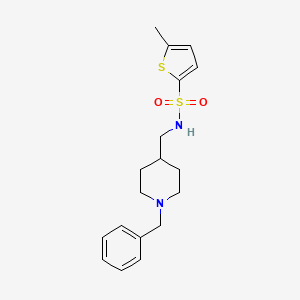
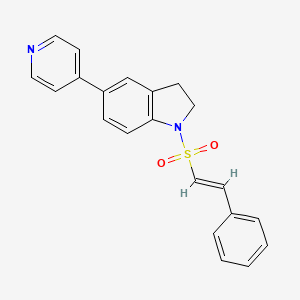

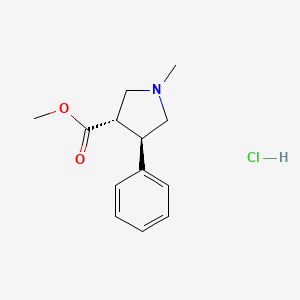

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)